
O-(2-formylphenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O-(2-formylphenyl) dimethylcarbamothioate” is a chemical compound . It has a molecular formula of C10H11NO2S . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “O-(2-formylphenyl) dimethylcarbamothioate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 209.265 Da, and the monoisotopic mass is 209.051056 Da .Applications De Recherche Scientifique
Antibacterial Activity
O-(2-formylphenyl) dimethylcarbamothioate and its derivatives have been studied for their potential antibacterial properties. Research has indicated that certain compounds synthesized from 4-formylphenyl benzoate, closely related to O-(2-formylphenyl) dimethylcarbamothioate, exhibited significant antibacterial activity. These compounds demonstrated effectiveness against various bacterial strains, comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).
Organic Synthesis and Crystal Structure
O-(2-formylphenyl) dimethylcarbamothioate is also significant in the field of organic synthesis and crystallography. Studies involving related compounds have been conducted to understand their crystal structures and properties. For instance, the synthesis and crystal structure analysis of related compounds provide insights into the molecular geometry and potential applications in various chemical processes (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Natural Product-Derived Chemotherapeutic Agents
Research has also explored the use of natural product-derived compounds, similar in structure to O-(2-formylphenyl) dimethylcarbamothioate, in the development of new chemotherapeutic agents. These studies focus on discovering and designing new drugs based on plant-derived compounds and their synthetic analogues, indicating the potential medical applications of these compounds (Lee, 2010).
Material Science and Polymer Gels
In material science, derivatives of O-(2-formylphenyl) dimethylcarbamothioate have been used in the creation of polymer gels. For example, a pillar[5]arene derivative appended with hydrazide groups reacts with aldehyde groups from a related compound to produce polymer organogels and hydrogels with enhanced strength and stiffness. These materials could have applications in artificial organs and other load-bearing materials (Ju, Zhu, Xing, Wu, & Huang, 2017).
Environmental Applications
Studies have also investigated the role of similar compounds in environmental science, particularly in biodegradation processes. For example, research on biodegradation and chemotaxis of certain pollutants by microbial strains indicates the potential environmental applications of these compounds in bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Mécanisme D'action
Target of Action
The primary target of O-(2-formylphenyl) dimethylcarbamothioate is 15-lipoxygenase . Lipoxygenases are enzymes that belong to the non-heme iron-containing dioxygenase family . These enzymes catalyze the stereo- and the regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid .
Mode of Action
O-(2-formylphenyl) dimethylcarbamothioate acts as an inhibitor of 15-lipoxygenase . It competes with the substrate, as observed in kinetic studies . The compound’s inhibitory activity is comparable to nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases .
Biochemical Pathways
The compound affects the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid . This pathway produces eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, hydroxylated polyunsaturated fatty acids, thromboxane, and other compounds .
Result of Action
By inhibiting 15-lipoxygenase, O-(2-formylphenyl) dimethylcarbamothioate can potentially affect the production of various eicosanoids, impacting cellular functions and responses .
Propriétés
IUPAC Name |
O-(2-formylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPOFZNVPIVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2963628.png)



![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)
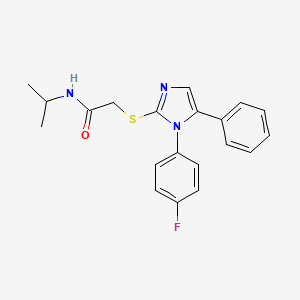
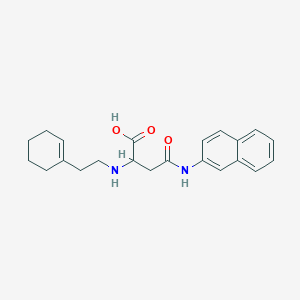
![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)
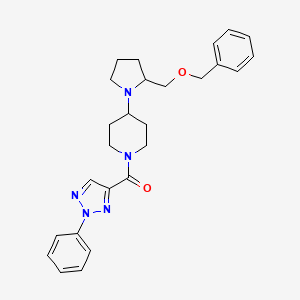
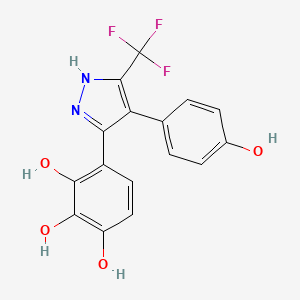
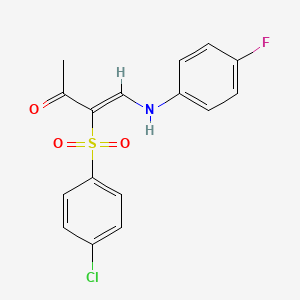
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)